molecular formula C16H24N2O4 B13154790 tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13154790
M. Wt: 308.37 g/mol
InChI Key: DLNXXEBQTYULFU-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate is a high-purity chemical building block designed for research and development applications. This compound features a pyrrolidine scaffold substituted with both an amino group and a 4-hydroxy-3-methoxyphenyl ring, making it a valuable intermediate in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, enabling sophisticated multi-step synthetic sequences . The presence of both hydroxy and methoxy substituents on the phenyl ring is a key structural feature found in compounds with potential biological activity, suggesting its utility in the synthesis of molecules targeting the central nervous system . As a pyrrolidine derivative, this compound is part of a important class of saturated heterocycles widely used in the pharmaceutical industry to create novel therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting. For specific storage and handling information, please refer to the safety data sheet.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-8-7-11(17)14(18)10-5-6-12(19)13(9-10)21-4/h5-6,9,11,14,19H,7-8,17H2,1-4H3

InChI Key

DLNXXEBQTYULFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=C(C=C2)O)OC)N

Origin of Product

United States

Preparation Methods

Ring-Opening Amination of Bicyclic Precursors

The pyrrolidine backbone is often constructed via ring-opening of bicyclic intermediates. For example, 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives are treated with ammonia under reflux to introduce the amino and hydroxyl groups:

Starting Material Reagent/Conditions Yield Product
6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester Ammonia water, 60°C, 15 hours 96% tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

This step generates the cis-3-amino-4-hydroxypyrrolidine core, critical for subsequent functionalization. Stereochemical control (e.g., (3S,4R) configuration) is achievable via chiral resolution or asymmetric synthesis.

Boc Protection and Functionalization

The amine and hydroxyl groups are protected to enable selective aryl group introduction. Di-tert-butyl dicarbonate (Boc₂O) is commonly used:

Reaction Step Conditions Yield Outcome
Boc protection of 3-amino-4-hydroxypyrrolidine Boc₂O, CH₂Cl₂, 4 hours 62% Double Boc-protected intermediate

This intermediate is pivotal for stabilizing the amine during subsequent coupling reactions.

Introduction of 4-Hydroxy-3-Methoxyphenyl Group

The aryl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. While direct methods are sparsely documented, analogous protocols for methoxyphenyl derivatives suggest:

Substrate Reagent/Conditions Yield Product
Boc-protected pyrrolidine 4-Hydroxy-3-methoxyphenylboronic acid, Pd catalyst, base ~50–70% (estimated) Target compound

For example, tert-butyl 3-amino-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate (PubChem CID: 45074254) is synthesized via palladium-catalyzed cross-coupling. Adapting this method with 4-hydroxy-3-methoxyphenylboronic acid would yield the target compound.

Optimization and Purification

  • Purification : Column chromatography (e.g., CH₂Cl₂/MeOH 95:5) or recrystallization ensures high purity.
  • Yield Optimization : Excess Boc₂O (2–3 equiv) and prolonged reaction times improve Boc protection efficiency.

Analytical Data

Key characterization data for intermediates and final products include:

  • ¹H NMR (400 MHz, CDCl₃) :
    • tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate: δ 3.98–3.97 (m, 1H), 1.45 (s, 9H).
    • Aryl-substituted analogs: Aromatic protons at δ 6.7–7.2 ppm.
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 293.4 for C₁₆H₂₄N₂O₄).

Challenges and Alternatives

  • Regioselectivity : Competitive aryl substitution at C2 vs. C4 positions requires careful optimization of reaction conditions.
  • Deprotection : Final deprotection of Boc groups (e.g., TFA/CH₂Cl₂) may be necessary for biological testing.

Summary of Methods

Step Key Reagents/Conditions Yield Citation
Ring-opening NH₃, H₂O, reflux 96%
Boc protection Boc₂O, CH₂Cl₂ 62%
Aryl introduction Pd catalysis, arylboronic acid ~50–70%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Substituent Effects

  • Polarity and Solubility : The target compound’s 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the lipophilic 4-chlorophenyl analog . This polar profile may improve bioavailability in drug delivery systems.
  • Reactivity: The amino group at position 3 in the target compound and ’s analog allows for further functionalization (e.g., acylations or alkylations), whereas ’s hydroxymethyl group offers oxidation or esterification opportunities .

Structural Analysis

Crystallographic data for such compounds, when available, are typically resolved using SHELX software . For example, ’s tert-butyl pyrazolyl-piperazine derivative was analyzed at 100 K with an R factor of 0.043, highlighting the precision of modern crystallographic methods .

Biological Activity

Structural Properties and Potential Biological Implications

The compound features several key functional groups that contribute to its potential biological activity:

  • Pyrrolidine ring: A common scaffold in many bioactive molecules
  • Amino group: Can participate in hydrogen bonding and act as a nucleophile
  • Phenolic moiety: Includes both hydroxy and methoxy substituents, potentially contributing to antioxidant properties
  • Tert-butyl ester: May influence the compound's stability and pharmacokinetics

These structural elements suggest that tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate could have applications in various biological processes.

Neurological Disorders

The compound's structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

Antioxidant Properties

The presence of a phenolic moiety with hydroxy and methoxy substituents indicates possible antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

Comparative Analysis

To better understand the unique properties of this compound, it's helpful to compare it with structurally similar compounds:

CompoundMolecular FormulaMolar Mass (g/mol)Key Differences
This compoundC16H24N2O4308.37Reference compound
Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate-216.28Lacks methoxy group; different hydroxymethyl substitution
Tert-butyl 3-amino-2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate-293.36Similar structure without methoxy substitution
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylateC16H23NO4293.36Hydroxymethyl instead of amino group

These structural differences may contribute to distinct biological activities not found in its analogs.

Antiviral Activity

Compounds containing β-amino acid moieties have shown promising antiviral activities:

  • Neuraminidase inhibitors: Compounds A-87380 and A-192558 demonstrated potential as oral neuraminidase inhibitors .
  • Anti-tobacco mosaic virus (TMV) activity: Certain chiral derivatives exhibited higher antiviral activities against TMV compared to commercial agents .
  • Anti-HSV-1 activity: Some related compounds have shown activity against Herpes Simplex Virus type 1 .

Antibacterial Activity

Compounds with similar structural elements have demonstrated inhibitory effects on Mycobacterium tuberculosis .

Anti-HIV Activity

Some related compounds have shown potential as HIV reverse transcriptase inhibitors .

Case Study: Neuraminidase Inhibitors

The development of neuraminidase inhibitors A-87380 and A-192558 provides a relevant case study for understanding the potential of compounds like this compound:

  • Initial lead compound (A-87380) was identified
  • Structure optimization was performed using combinatorial chemistry techniques
  • High-throughput parallel synthesis led to the discovery of A-192558
  • Both compounds contained a β-amino acid moiety, similar to our compound of interest

This case study demonstrates the potential for compounds with similar structural elements to be developed into clinically effective agents .

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